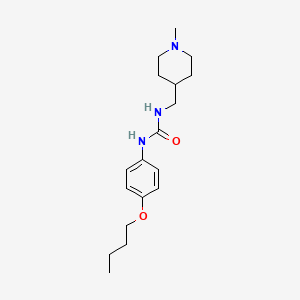
1-(4-Butoxyphenyl)-3-((1-methylpiperidin-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Butoxyphenyl)-3-((1-methylpiperidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C18H29N3O2 and its molecular weight is 319.449. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Soluble Epoxide Hydrolase Inhibitors
Research on soluble epoxide hydrolase (sEH) inhibitors, such as 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU), showcases the importance of understanding the metabolism of these compounds for their safe and effective application in modulating inflammation, hypertension, neuropathic pain, and neurodegeneration. The study identified four metabolites of TPPU, highlighting the metabolic pathways and species differences in metabolite formation, which is crucial for translating preclinical pharmacokinetics to humans and advancing clinical development of sEH inhibitors (Wan et al., 2019).
Molecular Devices Through Cyclodextrin Complexation
Research into the cyclodextrin complexation of stilbene derivatives and their self-assembly into molecular devices has demonstrated the potential of using such compounds in the development of novel molecular technologies. The study explored how these complexes can function as molecular switches, providing a foundation for the development of advanced molecular systems (Lock et al., 2004).
Pharmacokinetic Parameters and Effects on Inflammatory Pain
The synthesis and evaluation of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors have provided insights into their structure-activity relationships as inhibitors of human and murine sEH. These compounds have shown significant improvements in pharmacokinetic parameters over previously reported inhibitors. Notably, one compound demonstrated a 1000-fold increase in potency compared to morphine in reducing hyperalgesia in an in vivo model, highlighting the therapeutic potential of these inhibitors in managing inflammatory pain (Rose et al., 2010).
Properties
IUPAC Name |
1-(4-butoxyphenyl)-3-[(1-methylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-3-4-13-23-17-7-5-16(6-8-17)20-18(22)19-14-15-9-11-21(2)12-10-15/h5-8,15H,3-4,9-14H2,1-2H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYIJSXEKFKBBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4H-1-Benzopyran-4-one, 6-fluoro-3-(3-fluorophenyl)-2-[(1R)-1-hydroxyethyl]-](/img/structure/B2524702.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2524703.png)
![2-[2-Methoxy-4-(prop-1-en-1-yl)phenoxymethyl]oxirane](/img/structure/B2524704.png)


![2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-fluorophenyl furan-2-carboxylate](/img/structure/B2524708.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/structure/B2524711.png)
![N-[Cyano-(4-hydroxyphenyl)methyl]-N-cyclopropylacetamide](/img/structure/B2524712.png)
![2-chloro-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2524713.png)
![N-(3,5-dimethoxyphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2524714.png)
![[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-(1-cyclohexylpyrazol-3-yl)methanone;hydrochloride](/img/structure/B2524719.png)


